1-(4-Fluorophenyl)-4-methoxybutane-1,3-dione
Description
1-(4-Fluorophenyl)-4-methoxybutane-1,3-dione is a β-diketone derivative characterized by a fluorophenyl group at the 1-position and a methoxy substituent at the 4-position of the butane backbone. This compound belongs to a class of structurally versatile molecules widely used in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group introduces electron-donating effects, influencing both reactivity and solubility .
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methoxybutane-1,3-dione |
InChI |
InChI=1S/C11H11FO3/c1-15-7-10(13)6-11(14)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
YLRLECMSTMRVAV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of 1-(4-Fluorophenyl)-4-methoxybutane-1,3-dione exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent. Studies have shown that modifications to the fluorophenyl group can enhance its potency against tumor cells, indicating a promising avenue for drug development .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Its derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the aromatic ring has been shown to influence the antibacterial activity, suggesting that structural optimization could lead to more potent antimicrobial agents .
Material Science
Polymer Synthesis:
this compound can serve as a building block in the synthesis of advanced polymers. Its ability to participate in various polymerization reactions allows for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength. Research has focused on incorporating this compound into polymer matrices to improve their performance in applications ranging from coatings to structural materials .
Organic Synthesis
Synthetic Intermediates:
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various transformations, such as nucleophilic substitutions and cycloadditions, facilitating the construction of diverse molecular architectures. This versatility makes it a valuable reagent in organic synthesis laboratories .
Case Study 1: Anticancer Activity
A study conducted on modified derivatives of this compound revealed significant cytotoxicity against breast cancer cell lines. The derivatives were synthesized through a multi-step process involving selective fluorination and alkylation reactions. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of derivatives were tested against common bacterial strains responsible for hospital-acquired infections. The results demonstrated that certain modifications to the 4-fluorophenyl group led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration of structure-activity relationships could yield new antibiotics derived from this compound .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(4-Fluorophenyl)-4-methoxybutane-1,3-dione, we compare it with structurally related β-diketones:
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects :
- The methoxy group in this compound is electron-donating, reducing electrophilicity compared to trifluoro-substituted analogs (). This may lower reactivity in condensation reactions but enhance solubility in polar solvents .
- In chalcone analogs (), methoxy substitution at aromatic positions correlates with reduced inhibitory activity (higher IC₅₀ values), suggesting that electron-donating groups may diminish biological potency compared to halogens (e.g., fluorine or bromine) .
Thermal and Chemical Stability :
- Methyl-substituted analogs (e.g., 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione) exhibit high thermal stability, making them suitable for industrial processes . The methoxy variant may offer similar stability but with altered degradation pathways due to increased polarity.
Pharmaceutical Applications: Fluorophenyl β-diketones are critical intermediates in drugs like benperidol () and Rosuvastatin ().
Synthetic Flexibility :
- The synthesis of 1-(4-fluorophenyl)butane-1,3-dione () involves nitrosation in acetic acid, a method adaptable to introducing methoxy groups via precursor functionalization.
Biological Activity
1-(4-Fluorophenyl)-4-methoxybutane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The compound has the molecular formula C10H9F O2 and features a 4-fluorophenyl group attached to a butane-1,3-dione backbone. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with methoxyacetone under basic conditions. Various synthetic methods have been explored, including microwave-assisted synthesis, which offers advantages in terms of yield and reaction time.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3-dione have shown promising results against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| This compound | Escherichia coli | 12 mm |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Compounds with similar structural motifs have demonstrated effectiveness against Candida albicans, suggesting that this compound may also possess antifungal properties .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a related compound exhibited an IC50 value of 21.57 µM against the MCF-7 breast cancer cell line .
The biological activity of this compound is attributed to its ability to interact with various cellular pathways. Studies suggest that it may induce oxidative stress in cancer cells and inhibit critical signaling pathways such as Notch-AKT, leading to reduced cell viability and increased apoptosis .
Q & A
Basic: What are the optimal synthetic routes for 1-(4-fluorophenyl)-4-methoxybutane-1,3-dione?
Methodological Answer:
The compound can be synthesized via a two-step approach:
Condensation Reaction : React 4-fluorophenylacetic acid with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and a coupling agent like pivaloyl chloride. This forms the diketone backbone .
Methoxy Group Introduction : Perform a nucleophilic substitution or alkylation reaction using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy group at the 4-position.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethyl acetate/hexane) to achieve >90% purity .
Advanced: How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
Methodological Answer:
Low yields often arise from steric hindrance at the 4-position or incomplete methoxylation. Strategies include:
- Temperature Control : Conduct the alkylation step at 0–5°C to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methoxy group incorporation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve reactant solubility and reaction homogeneity .
Validation : Compare yields via GC-MS and adjust stoichiometry iteratively. For reproducibility, document batch-specific parameters (e.g., stirring rate, inert gas flow) .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the fluorophenyl ring (δ ~7.2–7.8 ppm for aromatic protons) and diketone carbonyls (δ ~2.8–3.2 ppm for α-protons; δ ~195–205 ppm for carbonyl carbons) .
- IR Spectroscopy : Identify diketone C=O stretches (~1700–1750 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (MW = 238.23 g/mol) via ESI-MS or HRMS .
Advanced: How can conflicting NMR data for the diketone moiety be resolved?
Methodological Answer:
Signal splitting in NMR may arise from keto-enol tautomerism. To address this:
- Solvent Selection : Use deuterated DMSO to stabilize enol forms and observe distinct tautomeric peaks .
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to track tautomer equilibration.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Documentation : Report solvent, temperature, and instrument resolution in supplementary data .
Basic: How does the fluorine substituent influence the compound’s reactivity?
Methodological Answer:
The 4-fluorophenyl group:
- Electron-Withdrawing Effect : Deactivates the aromatic ring, reducing electrophilic substitution but enhancing resistance to oxidation .
- Hydrogen Bonding : Fluorine’s electronegativity stabilizes intermediates in nucleophilic reactions (e.g., Grignard additions to the diketone) .
Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-methylphenyl derivatives) .
Advanced: What strategies address discrepancies in thermal stability reports?
Methodological Answer:
Contradictory DSC/TGA data may stem from polymorphic forms or impurities.
- Polymorph Screening : Recrystallize from different solvents (e.g., methanol vs. acetone) and analyze via PXRD .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed diketone or demethoxylated derivatives) .
- Kinetic Studies : Perform isothermal stability tests at 40°C, 60°C, and 80°C to model degradation pathways .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
- Desiccant : Include silica gel packs to mitigate hydrolysis of the diketone .
- Quality Checks : Periodically analyze purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
Advanced: How can computational chemistry predict biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory potential) .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from fluorinated analogs .
- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to design a stability-indicating assay for forced degradation studies?
Methodological Answer:
- Stress Conditions : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H₂O₂), and UV light (254 nm) .
- Analytical Method : Develop a gradient HPLC method (e.g., 30%–70% acetonitrile in 20 min) to resolve degradation products .
- Validation : Assess specificity, linearity (R² >0.99), and LOD/LOQ per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
